molecular formula C14H21NO3 B7925496 2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-ethanol

2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-ethanol

Cat. No.: B7925496
M. Wt: 251.32 g/mol
InChI Key: STPVDXZIZYEWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzodioxin-derived ethanolamine featuring an isopropylamino substitution on the benzodioxin-methyl group. While its specific biological activity remains underexplored in the provided evidence, structurally related compounds are investigated for therapeutic roles, such as kinase inhibition (e.g., PI3K inhibitors for rheumatoid arthritis) .

Properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(propan-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11(2)15(5-6-16)10-12-3-4-13-14(9-12)18-8-7-17-13/h3-4,9,11,16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPVDXZIZYEWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzodioxin Core

The benzodioxin structure is often synthesized via cyclization reactions. For example, N-2,3-dihydrobenzodioxin-6-amine can be prepared by reacting catechol derivatives with epichlorohydrin under basic conditions, followed by reduction or amination. In one documented method, 1,4-benzodioxan-6-amine is treated with 4-methylbenzenesulfonyl chloride to form a sulfonamide intermediate, which is subsequently reduced to yield the primary amine.

Introduction of the Isopropylamino Group

The isopropylamino side chain is introduced via N-alkylation. A representative procedure involves reacting the benzodioxin amine intermediate with isopropyl bromide or tosylate in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF). For instance, in the synthesis of analogous compounds like Iloperidone, N-alkylation of piperidine intermediates with chloropropane derivatives in DMF at 90°C for 16 hours achieved moderate yields (58%).

Ethanol Functionalization

The ethanol moiety is typically added through a Mitsunobu reaction or nucleophilic substitution. In the Mitsunobu approach, a hydroxyl-containing precursor reacts with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form an ether linkage. For example, 2-(1,3-benzodioxol-5-ylamino)ethanol derivatives have been synthesized using this method, which could be adapted for the target compound.

Optimization of Reaction Conditions

Solvent and Base Selection

Reaction efficiency heavily depends on solvent and base choices:

  • DMF with K₂CO₃ : Facilitates N-alkylation but may produce carbamate impurities (15–20%) due to carbonate decomposition.

  • Acetone with NaH : Reduces dimerization byproducts but requires stringent temperature control to avoid side reactions.

Comparative studies show that replacing K₂CO₃ with sodium hydride (NaH) in tetrahydrofuran (THF) minimizes impurity formation while maintaining reaction rates.

Temperature and Reaction Time

Controlled heating (70–90°C) is critical for achieving complete conversion. For example, extending reaction times from 8 to 16 hours in DMF improved yields from 58% to 72% in Iloperidone syntheses. However, prolonged heating risks thermal degradation, necessitating precise monitoring.

Purification and Isolation Techniques

Crystallization Strategies

Crystallization remains the primary purification method. Ethanol and isopropyl alcohol are preferred due to their ability to dissolve impurities while selectively precipitating the target compound. In one protocol, crude product dissolved in hot isopropyl alcohol is cooled to 0°C, yielding colorless crystals with >99% purity.

Impurity Control

Common impurities include:

  • Dimer Byproducts : Formed during O-alkylation steps, minimized by using excess alkylating agents.

  • Carbamate Derivatives : Generated from carbonate bases, reduced by switching to NaH or NaOH.

Chromatographic methods (e.g., silica gel column chromatography) are employed for intermediates but are less feasible at industrial scales due to cost and time constraints.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepsYield (%)Purity (%)
Alkylation in DMFBenzodioxin amineN-alkylation, crystallization58–7298–99.5
Mitsunobu ReactionHydroxyl precursorEther formation, reduction65–7897–99
Tosylation-ReductionCatechol derivativesSulfonylation, alkylation70–8599+

The tosylation-reduction route offers the highest yields (85%) and purity but requires additional steps for sulfonamide intermediate handling .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted benzo[1,4]dioxin derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibitory potential of derivatives of 2,3-dihydrobenzo[1,4]dioxin. For instance, compounds synthesized from 2,3-dihydrobenzo[1,4]dioxin-6-amine were screened against enzymes like α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications for managing these conditions .

Antioxidant Properties

The compound also demonstrates antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of the dioxin moiety is thought to contribute to its ability to scavenge free radicals effectively.

Potential Therapeutic Uses

  • Diabetes Management : Given its inhibitory effects on α-glucosidase, this compound may serve as a lead for developing new antidiabetic agents.
  • Neuroprotection : Its activity against acetylcholinesterase suggests potential use in treating neurodegenerative diseases such as Alzheimer's.
  • Antitumor Activity : Preliminary studies indicate that some derivatives may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action.

Case Study 1: Antidiabetic Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of sulfonamide derivatives based on the dioxin structure and evaluated their effects on α-glucosidase activity. One compound demonstrated an IC50 value comparable to existing antidiabetic drugs, indicating its potential as a new therapeutic agent for T2DM management .

Case Study 2: Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective effects of synthesized compounds against acetylcholinesterase inhibition. The study found that specific derivatives not only inhibited the enzyme but also protected neuronal cells from oxidative damage induced by amyloid-beta peptides, a hallmark of Alzheimer's pathology .

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[1,4]dioxin ring system may facilitate binding to these targets, while the isopropyl-amino group can modulate the compound’s activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name (CAS No.) Key Structural Features Molecular Weight (g/mol) Notable Properties
Target Compound (Discontinued ) Benzodioxin-methyl + isopropyl-amino-ethanol Not explicitly provided Discontinued; likely moderate lipophilicity
2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amino)ethanol (881456-11-7) Benzodioxin-methyl + amino-ethanol (no isopropyl) Similar to target Higher polarity due to lack of isopropyl group
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide (1354008-07-3) Benzodioxin-methyl + isopropyl-propionamide 278.35 Chiral center (S-configuration); amide backbone
2-Amino-1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanol (4384-99-0) Benzodioxin + amino-ethanol 229.66 Lacks methyl and isopropyl groups; simpler structure
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (900640-65-5) Benzodioxin-methyl + ethanamine (no ethanol) Similar to target Shorter chain; primary amine instead of secondary

Biological Activity

2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-ethanol is a compound that has garnered attention for its potential biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C14H21NO3
  • Molecular Weight : 251.321 g/mol
  • CAS Number : Not specified in the sources but can be derived from its chemical structure.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and cell receptors. Research indicates that it may act as an inhibitor for various enzymes and could influence cell signaling pathways.

Enzyme Inhibition

A study highlighted the compound's potential as an inhibitor of α-glucosidase and acetylcholinesterase, suggesting its therapeutic relevance in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) . The inhibition of these enzymes is crucial for managing glucose metabolism and neurotransmitter levels.

Biological Activity Overview

Activity Type Target IC50 Value Comments
Enzyme Inhibitionα-GlucosidaseNot specifiedPotential use in T2DM treatment
Enzyme InhibitionAcetylcholinesteraseNot specifiedPotential use in AD treatment
Cancer Cell LinesVarious (HeLa, A549, etc.)3–18 µMShows reduced inhibitory activity against cancer cells

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • The compound was synthesized and screened against α-glucosidase and acetylcholinesterase. Results demonstrated significant inhibitory effects, suggesting potential applications in metabolic disorders and neurodegenerative diseases .
  • Anticancer Activity
    • In vitro studies showed that derivatives related to this compound exhibited antiproliferative effects on several cancer cell lines. For example, a related compound demonstrated IC50 values ranging from 30 nM to over 10 µM across different cancer types . This highlights the need for further exploration of structure-activity relationships to optimize efficacy.
  • Mechanistic Insights
    • Mechanistic studies indicated that certain derivatives could induce apoptosis in cancer cells through intrinsic pathways, characterized by mitochondrial depolarization and activation of caspases . This suggests that the compound may not only inhibit growth but also promote programmed cell death in malignant cells.

Q & A

Q. What are the recommended synthetic routes for preparing 2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-ethanol?

A common approach involves multi-step organic synthesis, starting with functionalization of the benzo[1,4]dioxin core. For example, bromination or oxidation of intermediates (e.g., using pyridinium tribromide in dichloromethane/methanol under reflux) can introduce reactive sites for subsequent alkylation or amination . The isopropyl-amino-ethanol side chain can be introduced via nucleophilic substitution or reductive amination under controlled pH and temperature. Reaction yields (e.g., 65–70%) and purity should be verified using HPLC or LC-MS .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.0 ppm, methyl groups in isopropyl at δ 1.0–1.5 ppm) .
    • ¹³C NMR confirms carbonyl and aromatic carbons (e.g., benzo[1,4]dioxin carbons at 115–125 ppm) .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., C-O-C stretching in dioxin at 1250–1050 cm⁻¹, N-H stretches in secondary amines at 3300–3500 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can thermal stability be assessed for this compound?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods. For example:

Technique Parameters Key Observations
DSCHeating rate: 10°C/minMelting point (~238–271°C)
TGANitrogen atmosphereDecomposition onset temperature (~250°C)

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for benzo[1,4]dioxin derivatives?

  • Mechanistic Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to targets (e.g., enzymes or receptors) .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites, reconciling discrepancies between in vitro and in silico data .
  • Dose-Response Analysis: EC₅₀/IC₅₀ values from cell-based assays (e.g., PI3K inhibition in cancer pathways) clarify potency variations .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Salt Formation: React with HCl or citric acid to improve aqueous solubility.
  • Co-Solvent Systems: Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays .
  • Lipid Nanoparticles: Encapsulation enhances bioavailability, monitored via dynamic light scattering (DLS) .

Q. How are chiral centers in the isopropyl-amino-ethanol moiety resolved?

  • Chiral Chromatography: Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • Optical Rotation: Compare [α]D values with literature (e.g., (S)-enantiomer: [α]D = +12.5°) .
  • X-ray Crystallography: Resolve absolute configuration via single-crystal analysis .

Data Contradiction Analysis

Q. How to address conflicting results in receptor selectivity studies?

  • Orthogonal Assays: Combine radioligand binding (e.g., ³H-labeled compounds) with functional assays (e.g., cAMP modulation for GPCRs) .
  • Off-Target Screening: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Q. What methodologies validate purity in synthetic batches?

Method Application Acceptance Criteria
HPLCPurity assessment (C18 column, UV 254 nm)≥95% peak area
Elemental AnalysisC, H, N content verification±0.4% deviation from theoretical

Therapeutic Potential & Mechanisms

Q. What evidence supports its role as a PI3K inhibitor?

Patent data indicate that benzo[1,4]dioxin derivatives inhibit phosphoinositide-3 kinases (PI3K), validated via:

  • Kinase Assays: IC₅₀ values against PI3Kα/β/γ isoforms .
  • In Vivo Models: Reduced tumor growth in xenograft studies (e.g., 50 mg/kg dosing in mice) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis: Modify the dioxin core (e.g., halogenation) or side chain (e.g., varying alkyl groups) .
  • Biological Testing: Correlate substituents with activity (e.g., EC₅₀ in anti-inflammatory assays) .
  • 3D-QSAR Models: Use CoMFA/CoMSIA to predict optimal substituent positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.